REACTION_CXSMILES
|
[C:1]([NH:4][CH:5](OCC)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].B(Br)(Br)[Br:20]>C(Cl)Cl>[C:1]([NH:4][CH:5]([Br:20])[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2]
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred (3.5 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced by means of a syringe under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
A white mist formed
|
Type
|
CUSTOM
|
Details
|
the N2 line was removed
|
Type
|
CUSTOM
|
Details
|
the reaction sealed
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give yellow crystals of α-acetamido-2-bromo-N-benzyl acetamido which
|
Type
|
CUSTOM
|
Details
|
was stored under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |